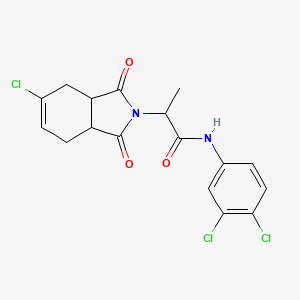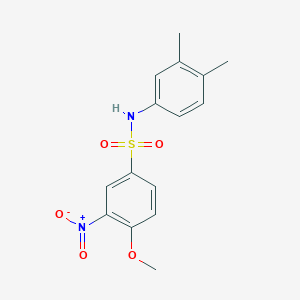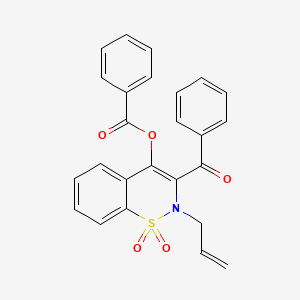
1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol
説明
1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol, also known as CGP 12177, is a selective β-adrenergic receptor antagonist. It has been widely used in scientific research to study the function and regulation of β-adrenergic receptors.
作用機序
1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 works by binding to β-adrenergic receptors and blocking the action of epinephrine and norepinephrine, which are the natural ligands of these receptors. By blocking the action of these ligands, 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 reduces the activity of β-adrenergic receptors and their downstream signaling pathways. This leads to a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 has been shown to have various biochemical and physiological effects. In cardiovascular studies, 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 has been used to investigate the role of β-adrenergic receptors in heart failure, arrhythmias, and hypertension. In respiratory studies, 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 has been used to study the role of β-adrenergic receptors in asthma and chronic obstructive pulmonary disease. In metabolic studies, 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 has been used to study the role of β-adrenergic receptors in obesity, diabetes, and metabolic syndrome.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 in lab experiments is its high selectivity for β1 and β2 adrenergic receptors. This allows researchers to specifically target these receptors and study their function without interfering with other signaling pathways. Another advantage is its potency, which allows researchers to use lower concentrations of 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 and reduce the risk of off-target effects. However, one limitation of using 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 in scientific research. One direction is the development of new β-adrenergic receptor antagonists with improved efficacy, selectivity, and solubility. Another direction is the investigation of the role of β-adrenergic receptors in other diseases such as cancer, neurological disorders, and autoimmune diseases. Additionally, the use of 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 in combination with other drugs or therapies may provide new insights into the regulation of β-adrenergic receptors and their downstream signaling pathways.
科学的研究の応用
1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 has been extensively used in scientific research to study the function and regulation of β-adrenergic receptors. It is a potent and selective antagonist of β1 and β2 adrenergic receptors, which are important in regulating cardiovascular function, metabolism, and immune response. 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 has been used in various studies to investigate the role of β-adrenergic receptors in cardiovascular diseases, asthma, diabetes, and cancer.
特性
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKXUPIGSHPNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4081500.png)

![2-phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide](/img/structure/B4081518.png)
![2,2-diphenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4081529.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081533.png)
![N-[1-(1-adamantyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4081535.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B4081551.png)

![7-(difluoromethyl)-N-[1-(4-ethoxyphenyl)ethyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081571.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4081581.png)
![N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-furamide](/img/structure/B4081586.png)
![4-chloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081601.png)
